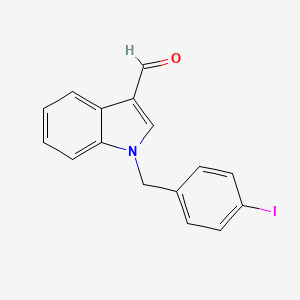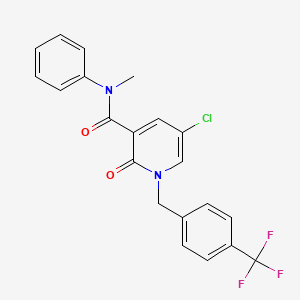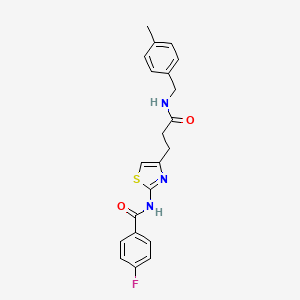![molecular formula C23H29N3O3S B2817038 2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631854-99-4](/img/structure/B2817038.png)
2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, quinoline has a molecular weight of 129.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Formation
One significant application of this compound lies in its synthesis and utilization in forming heterocyclic compounds. Research demonstrates one-pot synthesis techniques involving 2-substituted 6-aminopyrimidin-4(3H)-ones, leading to the formation of new substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones in good yields. This process emphasizes the compound's role in generating heterocyclic structures with potential biological activity, highlighting its importance in synthetic organic chemistry and drug discovery (Harutyunyan et al., 2019).
Multicomponent Reaction Synthesis
Another application is found in multicomponent reaction synthesis, where novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores like benzene and pyridine were prepared. This process showcases the compound's utility in creating complex molecular architectures through efficient synthetic routes, contributing to the development of new materials and bioactive molecules (Diab et al., 2021).
DNA Interaction Studies
Further, the compound's derivatives have been explored for their interactions with DNA and bovine serum albumin (BSA), including studies on DNA photocleavage and binding affinities. These studies reveal the compound's potential in biophysical research, understanding drug-DNA interactions, and the development of therapeutic agents targeting genetic materials (Ragheb et al., 2022).
Catalysis and Green Chemistry
Research also extends to the compound's role in catalysis, particularly in synthesizing N-heterocyclic compounds via novel catalysts. This highlights its application in green chemistry, where its synthesis contributes to environmentally friendly chemical processes, emphasizing sustainability and efficiency in chemical synthesis (Sepehrmansouri et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to be effective against gram-positive and gram-negative bacteria . The imidazole core is a pharmacophore in antimicrobial tests .
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their function, leading to its antimicrobial effects .
Biochemical Pathways
It is likely that it interferes with essential bacterial processes, leading to their death or inhibition .
Result of Action
Given its antimicrobial activity, it is likely that it leads to the death or inhibition of bacteria .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-12(2)8-9-30-22-25-20-19(21(28)26-22)18(16-7-6-13(3)29-16)17-14(24-20)10-23(4,5)11-15(17)27/h6-7,12,18H,8-11H2,1-5H3,(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPPOGHVALJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816955.png)
![N-[amino(imino)methyl]azepane-1-carboximidamide](/img/structure/B2816957.png)
![N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2816959.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2816961.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine](/img/structure/B2816962.png)

![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)
![Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2816969.png)

![6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2816971.png)
![N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2816974.png)
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2816978.png)
